molecular formula C13H18ClNO2 B2724226 (3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol;hydrochloride CAS No. 76784-10-6

(3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol;hydrochloride

Cat. No.: B2724226
CAS No.: 76784-10-6
M. Wt: 255.74
InChI Key: YTGXTJJCWUPDHM-LOCPCMAASA-N
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Description

This compound is a pyrrolidine derivative featuring a stereospecific (3R,4R) configuration, with a 2,3-dihydro-1H-inden-4-yloxy substituent at the 4-position of the pyrrolidine ring and a hydroxyl group at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Pyrrolidine derivatives are widely studied for their biological activity, including roles as enzyme inhibitors, receptor modulators, and intermediates in drug synthesis .

Properties

IUPAC Name

(3R,4R)-4-(2,3-dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-11-7-14-8-13(11)16-12-6-2-4-9-3-1-5-10(9)12;/h2,4,6,11,13-15H,1,3,5,7-8H2;1H/t11-,13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGXTJJCWUPDHM-LOCPCMAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)OC3CNCC3O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)C(=CC=C2)O[C@@H]3CNC[C@H]3O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from (R)-Pyrrolidinols

The most efficient route utilizes (R)-configured pyrrolidine precursors to preserve stereochemical integrity. A representative protocol involves:

  • Boc Protection of (R)-3-Pyrrolidinol
    (R)-3-Pyrrolidinol is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (Et₃N), achieving >95% yield of (R)-N-Boc-3-pyrrolidinol.

  • Mesylation for Nucleophilic Activation
    Mesyl chloride (MsCl) is added to (R)-N-Boc-3-pyrrolidinol in DCM at 0°C, followed by warming to room temperature. This step converts the hydroxyl group into a mesylate (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine with 99% yield.

  • Indenyloxy Group Introduction
    The mesylate undergoes nucleophilic substitution with 2,3-dihydro-1H-inden-4-ol under basic conditions (K₂CO₃ in DMF at 60°C), yielding (3R,4R)-N-Boc-4-(inden-4-yloxy)pyrrolidin-3-ol. Stereochemical retention is confirmed via X-ray crystallography.

  • Deprotection and Salt Formation
    Boc removal with HCl in dioxane generates the free base, which is recrystallized as the hydrochloride salt from ethanol/ethyl acetate (85% overall yield).

Key Data Table 1: Chiral Pool Synthesis Optimization

Step Reagents/Conditions Yield Purity Source
Boc Protection Boc₂O, Et₃N, DCM, 0°C → RT 95% 98%
Mesylation MsCl, Et₃N, DCM, 0°C → RT, 6h 99% 99%
Etherification Inden-4-ol, K₂CO₃, DMF, 60°C, 12h 78% 97%
Salt Formation HCl/dioxane, EtOH/EtOAc 85% 99.5%

Asymmetric Catalytic Approaches

While less common, asymmetric methods offer atom-economical pathways:

  • Sharpless Epoxidation for Diol Intermediate
    (E)-4-(Inden-4-yloxy)allyl alcohol is subjected to Sharpless epoxidation using Ti(OiPr)₄, (+)-DET, and tert-butyl hydroperoxide (TBHP), producing the (2R,3R)-epoxide with 92% ee.

  • Ring-Opening with Ammonia
    The epoxide reacts with aqueous ammonia at 100°C, inducing ring-opening to form (3R,4R)-4-(inden-4-yloxy)pyrrolidin-3-ol. Enantiomeric excess is maintained at 89%.

Key Data Table 2: Asymmetric Synthesis Metrics

Parameter Value Source
Epoxidation ee 92%
Ring-Opening Temperature 100°C
Final ee 89%

Resolution of Racemic Mixtures

For non-stereoselective routes, resolution techniques are critical:

  • Diastereomeric Salt Formation
    Racemic 4-(inden-4-yloxy)pyrrolidin-3-ol is treated with (R)-mandelic acid in ethanol, yielding the (3R,4R)-mandelate salt (78% diastereomeric excess). Recrystallization improves de to >99%.

  • Chiral HPLC Purification
    Using a Chiralpak IA column (hexane:isopropanol 90:10), the (3R,4R)-enantiomer is isolated with 99.5% ee, albeit at higher cost.

Critical Analysis of Methodologies

Yield vs. Stereochemical Integrity

  • Chiral Pool Synthesis maximizes yield (85%) but requires expensive Boc-protected intermediates.
  • Asymmetric Catalysis achieves moderate ee (89%) but suffers from scalability issues.
  • Resolution Methods are cost-prohibitive for industrial-scale production.

Solvent and Reagent Optimization

  • DMF vs. DMSO : DMF affords higher etherification rates (78% vs. 65% in DMSO).
  • Base Selection : K₂CO₃ outperforms Cs₂CO₃ in minimizing elimination byproducts.

Industrial-Scale Considerations

Patented large-scale protocols emphasize:

  • Iodine Recovery : 89.6% iodine retrieval via hydrogen peroxide treatment.
  • Green Solvents : Ethanol/water mixtures reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the dihydroindene moiety.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring of the dihydroindene group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used, but could include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.

Medicine

    Pharmaceutical Research: Explored for potential therapeutic applications, such as in the development of new drugs.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol;hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Core

The following table compares key structural and physicochemical properties of the target compound with analogs:

Compound Name Substituents Stereochemistry Salt Form Key Features Reference
(3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol hydrochloride 4-(Indenyloxy), 3-OH (3R,4R) Hydrochloride Enhanced solubility; potential CNS activity due to indenyl group
1-[(2,3-Dihydro-1H-inden-5-yl)methyl]pyrrolidin-3-ol hydrochloride 1-(Indenylmethyl) Not specified Hydrochloride Indenylmethyl group may alter lipophilicity and bioavailability
(3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride 4-F, 3-OH (3R,4R) Hydrochloride Fluorine substitution increases metabolic stability; smaller substituent
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride 5-Me, 3-OH (3R,5R) Hydrochloride Methyl group enhances hydrophobicity; compact structure
rac-(3R,4R)-4-(pyrrolidin-1-yl)pyrrolidin-3-ol 4-(Pyrrolidinyl) Racemic (3R,4R) None Secondary amine may improve membrane permeability

Key Observations :

  • The (3R,4R) stereochemistry is critical for chiral recognition in biological systems, as seen in Vernakalant Hydrochloride (a related antiarrhythmic agent with (3R) configuration) .
  • Hydrochloride salts generally improve aqueous solubility, which is advantageous for oral or injectable formulations .

Pharmacological and Physicochemical Comparisons

A. Bioavailability and Solubility
  • Target Compound : The indenyloxy group may reduce solubility compared to simpler analogs like (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride. However, the hydrochloride salt counterbalances this by increasing polarity .
  • Fluorinated Analogs : Fluorine’s electronegativity improves metabolic stability and membrane penetration, as seen in F-DADMe-ImmH derivatives .

Biological Activity

(3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol; hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure which includes a pyrrolidine ring and an indene moiety. Its chemical formula is C13_{13}H15_{15}ClN2_{2}O2_{2}, and it has a molecular weight of approximately 270.72 g/mol. The stereochemistry at the 3 and 4 positions of the pyrrolidine ring is crucial for its biological activity.

Pharmacological Effects

Research indicates that (3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol; hydrochloride exhibits several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, in vitro assays demonstrated cytotoxic effects on various cancer cell lines, with IC50_{50} values indicating significant potency against specific types of cancer cells.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. Mechanistic studies suggest that it may modulate pathways involved in neuronal survival.
  • Anti-inflammatory Properties : Evidence suggests that (3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol; hydrochloride can reduce inflammation markers in cellular models, indicating potential therapeutic applications in inflammatory diseases.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Receptor Modulation : It has been observed to interact with G-protein coupled receptors (GPCRs), which play critical roles in cellular signaling pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation, contributing to its anticancer effects.

Study 1: Anticancer Efficacy

In a study conducted on MDA-MB-436 breast cancer cells, (3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol; hydrochloride exhibited an IC50_{50} value of 17.4 µM. This study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Cell LineIC50_{50} (µM)Mechanism of Action
MDA-MB-43617.4Caspase activation
CAPAN-111.4Cell cycle arrest

Study 2: Neuroprotection

A neuroprotective study involving primary neuronal cultures demonstrated that treatment with (3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol; hydrochloride significantly reduced apoptosis induced by oxidative stress. The compound's ability to modulate reactive oxygen species (ROS) levels was noted as a key factor in its protective effects.

Q & A

What are the recommended methods for synthesizing (3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol hydrochloride?

Basic Research Focus:
The synthesis typically involves stereoselective reactions due to the chiral centers at C3 and C3. A common approach includes:

  • Epoxide Ring-Opening : Reacting a pyrrolidine epoxide intermediate with 2,3-dihydro-1H-inden-4-ol under basic conditions (e.g., KOH/EtOH) to achieve regioselective ether formation .
  • Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., methanol/water) followed by recrystallization to enhance purity .
    Key Considerations : Monitor reaction progress via TLC or HPLC to ensure stereochemical integrity. Use chiral chromatography or NMR (e.g., NOESY) to confirm configuration .

How can researchers address discrepancies in reported biological activity data for pyrrolidine-derived hydrochlorides?

Advanced Research Focus:
Contradictions in bioactivity (e.g., antiviral vs. cytotoxic effects) may arise from:

  • Variability in stereochemical purity : Impurities in enantiomers can skew assay results. Validate compound purity via chiral HPLC and X-ray crystallography .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent systems (DMSO concentration) may alter outcomes. Standardize protocols using reference compounds from marine-derived analogs (e.g., T. hemprichii phenolics) .
    Methodological Resolution : Replicate studies under controlled conditions and cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

What analytical techniques are critical for characterizing the stereochemistry of this compound?

Basic Research Focus:

  • X-Ray Diffraction (XRD) : Resolve absolute configuration using single-crystal XRD, as demonstrated for similar pyrrolidine derivatives .
  • NMR Spectroscopy : Utilize 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC to assign proton environments, with NOESY confirming spatial proximity of substituents .
    Advanced Tip : Compare experimental optical rotation values with computational predictions (DFT calculations) to validate stereochemistry .

How can researchers optimize reaction yields for large-scale synthesis?

Advanced Research Focus:
Low yields (<50%) often stem from:

  • Intermediate Instability : Protect hydroxyl groups (e.g., TBS protection) during etherification steps to prevent side reactions .
  • Solvent Selection : Replace dichloromethane with acetonitrile for improved solubility of intermediates, as seen in analogous pyrrolidine syntheses .
    Data-Driven Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading) and identify optimal conditions .

What are the potential biological targets of this compound based on structural analogs?

Advanced Research Focus:
The indenyl-pyrrolidine scaffold suggests activity against:

  • Kinase Enzymes : Similar to Parsaclisib hydrochloride, which targets PI3Kδ via pyrazolo-pyrimidine interactions .
  • Neurotransmitter Receptors : The pyrrolidine moiety may interact with σ-1 or NMDA receptors, as seen in trifluoromethyl-pyrrolidine derivatives .
    Validation Strategy : Screen against kinase panels or receptor-binding assays, using IB-376 hydrochloride as a positive control .

What precautions are essential for handling this hydrochloride salt in vitro?

Basic Research Focus:

  • Hygroscopicity : Store under inert gas (argon) at -20°C to prevent degradation .
  • Toxicity Mitigation : Use PPE (gloves, goggles) and avoid inhalation; refer to safety protocols for structurally related hydrochlorides (e.g., 3-phenyl-1-(piperidin-4-yl)propan-1-ol HCl) .

How does the indenyloxy substituent influence the compound’s physicochemical properties?

Advanced Research Focus:

  • Lipophilicity : The indenyl group increases logP, enhancing membrane permeability (predict via ChemAxon or ACD/Labs).
  • Metabolic Stability : The ether linkage may reduce susceptibility to esterase cleavage compared to carbamate analogs .
    Experimental Validation : Compare pharmacokinetic profiles with des-indenyl analogs using microsomal stability assays .

What are the challenges in scaling up chromatographic purification?

Advanced Research Focus:

  • Cost of Chiral Columns : Replace HPLC with simulated moving bed (SMB) chromatography for continuous separation .
  • Solvent Waste : Optimize gradient elution (e.g., hexane/ethyl acetate → methanol/water) to minimize solvent use .

How can computational modeling aid in predicting biological activity?

Advanced Research Focus:

  • Docking Studies : Use AutoDock Vina to model interactions with PI3Kδ (PDB: 6XGD) based on Parsaclisib’s binding mode .
  • QSAR Models : Train models on pyrrolidine bioactivity datasets (e.g., ChEMBL) to predict ADMET properties .

What follow-up studies are recommended after initial bioactivity screening?

Basic Research Focus:

  • Mechanistic Studies : Perform RNA-seq or phosphoproteomics to identify downstream targets .
  • Toxicology : Assess hepatotoxicity in primary hepatocytes and cardiotoxicity via hERG channel inhibition assays .

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